5-Bromo-1-methyl-2-(methylsulfonyl)imidazole
Description
Properties
Molecular Formula |
C5H7BrN2O2S |
|---|---|
Molecular Weight |
239.09 g/mol |
IUPAC Name |
5-bromo-1-methyl-2-methylsulfonylimidazole |
InChI |
InChI=1S/C5H7BrN2O2S/c1-8-4(6)3-7-5(8)11(2,9)10/h3H,1-2H3 |
InChI Key |
QBKSVLNSZIXCFS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CN=C1S(=O)(=O)C)Br |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Approaches
The synthesis of 5-Bromo-1-methyl-2-(methylsulfonyl)imidazole generally involves the following key transformations:
- Imidazole Ring Functionalization: Introduction of substituents onto the imidazole core, specifically halogenation (bromination) and sulfonylation (methylsulfonyl group installation).
- Stepwise Derivatization: The process typically starts with a suitably substituted imidazole, followed by selective functional group modifications.
Table 1. Key Synthetic Steps for 5-Bromo-1-methyl-2-(methylsulfonyl)imidazole
- The order of bromination and sulfonylation may be interchangeable, but regioselectivity and yields can vary depending on the sequence.
- The oxidation step is necessary when starting from a methylthio precursor, converting it to the methylsulfonyl group.
Detailed Synthetic Route
Step 1: Bromination of 1-methylimidazole
- Reagents: N-bromosuccinimide (NBS) or elemental bromine (Br₂).
- Solvent: Commonly dichloromethane or acetonitrile.
- Conditions: Room temperature to mild heating.
- Outcome: Selective introduction of bromine at the 5-position of the imidazole ring.
Step 2: Sulfonylation
- Reagents: Methylsulfonyl chloride, often in the presence of a base such as triethylamine or pyridine.
- Solvent: Dichloromethane or similar aprotic solvent.
- Conditions: 0°C to room temperature.
- Outcome: Introduction of the methylsulfonyl group at the 2-position.
Alternative Step: Oxidation of Methylthio Precursor
- Precursor: 5-bromo-1-methyl-2-(methylthio)imidazole.
- Reagents: Oxidizing agents such as meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide.
- Conditions: Mild to moderate temperature, monitored by TLC or HPLC.
- Outcome: Conversion of the methylthio group to a methylsulfonyl group, yielding the target compound.
Summary Table of Synthetic Data
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at C-5 undergoes palladium-catalyzed cross-coupling reactions, enabling selective functionalization:
Suzuki–Miyaura Coupling
Reaction with aryl boronic acids in the presence of Pd(PPh₃)₄ and K₂CO₃ yields 5-aryl-substituted imidazoles. For example:
Reaction :
Optimized Conditions (adapted from benzimidazole syntheses ):
| Catalyst | Base | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Pd(PPh₃)₄ | K₂CO₃ | DMF | 80°C | 72–85 |
Buchwald–Hartwig Amination
Primary and secondary amines react via Pd-mediated amination to form C–N bonds:
Reaction :
-
Xantphos as a ligand enhances catalytic efficiency.
-
Sterically hindered amines require elevated temperatures (100–120°C).
Electrophilic Aromatic Substitution (EAS)
The methylsulfonyl group at C-2 directs electrophiles to the C-4 position due to its strong electron-withdrawing meta-directing effect:
Nitration
Reaction with HNO₃/H₂SO₄ introduces a nitro group at C-4:
Reaction :
-
Nitration occurs at 0°C with 90% H₂SO₄.
-
Yield: 68% (isolated).
Functionalization via Directed Ortho-Metalation
The methylsulfonyl group facilitates directed lithiation at C-4 for further derivatization:
Stepwise Protocol :
-
Lithiation : LDA (2 equiv) at −78°C in THF.
-
Electrophile Quenching : Addition of aldehydes, ketones, or alkyl halides.
-
Workup : Acidic hydrolysis to yield C-4-substituted products.
Example :
Comparative Reactivity Analysis
The compound’s reactivity differs from structurally related imidazoles:
| Compound | Reactivity at C-5 | Reactivity at C-4 |
|---|---|---|
| 5-Bromo-1-methylimidazole | Suzuki coupling (no sulfonyl directing) | EAS at C-4 (weaker directing) |
| 2-Bromo-1-methylimidazole | Cross-coupling at C-2 | EAS at C-5 |
| 5-Bromo-1-methyl-2-(methylsulfonyl)imidazole | Selective C-5 coupling + C-4 EAS | Enhanced nitration/functionalization |
Stability and Side Reactions
Scientific Research Applications
5-Bromo-1-methyl-2-(methylsulfonyl)imidazole is a chemical compound with the molecular formula and a molecular weight of 239.09 g/mol. The compound features a bromine atom at the 5-position and a methylsulfonyl group at the 2-position of the imidazole ring. These functional groups give it unique chemical properties and make it useful in different fields, including medicinal chemistry and organic synthesis.
Applications
5-Bromo-1-methyl-2-(methylsulfonyl)imidazole has potential applications in:
Medicinal Chemistry As a building block for synthesizing novel pharmaceuticals. Functionalized imidazole derivatives have significant biological properties and serve as important templates in medicinal chemistry .
Organic Synthesis The presence of a bromine atom makes it suitable for nucleophilic substitution reactions. The methylsulfonyl group can act as a directing group in electrophilic aromatic substitution reactions.
Reactions
The reactivity of 5-Bromo-1-methyl-2-(methylsulfonyl)imidazole primarily involves nucleophilic substitution reactions because the bromine atom can be replaced by nucleophiles. It can also participate in electrophilic aromatic substitution reactions, where the methylsulfonyl group can act as a directing group.
Interaction Studies
Interaction studies involving 5-Bromo-1-methyl-2-(methylsulfonyl)imidazole focus on its binding affinity with biological targets, such as enzymes or receptors. Specific interaction studies are not extensively documented for this compound, its structural characteristics suggest it may interact with biological molecules similarly to other imidazole-containing compounds, which often exhibit significant interactions due to their ability to mimic natural substrates.
Structural Comparison
Several compounds share structural features with 5-Bromo-1-methyl-2-(methylsulfonyl)imidazole:
| Compound Name | Structural Features | Uniqueness |
|---|---|---|
| 1-Methyl-2-(methylthio)-5-nitro-imidazole | Contains nitro group instead of bromine | Nitro group may enhance reactivity |
| 1-Methyl-2-(methylthio)-imidazole | Lacks bromine and has a different sulfur moiety | Simpler structure without halogen |
| 5-Bromo-1-methyl-imidazole | Only contains bromine and lacks sulfonyl group | No sulfonyl functionality |
| 2-Bromo-1-methyl-imidazole | Bromine at different position | Different reactivity patterns |
Mechanism of Action
The mechanism of action of 5-Bromo-1-methyl-2-(methylsulfonyl)imidazole involves its interaction with specific molecular targets. The bromine and methylsulfonyl groups can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The imidazole ring can also participate in hydrogen bonding and π-π interactions, further influencing its biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1 Structural and Electronic Differences
The table below summarizes key structural differences between 5-bromo-1-methyl-2-(methylsulfonyl)imidazole and related compounds from the evidence:
*Calculated based on molecular formulas.
2.3 Physicochemical Properties
- Solubility : The methylsulfonyl group in the target compound enhances water solubility compared to analogs with hydrophobic substituents (e.g., biphenyl in 25d or trifluoromethyl in ).
- Melting Points : Benzimidazole derivatives (e.g., ) generally exhibit higher melting points (~195–200°C) due to fused-ring rigidity, whereas simple imidazoles (target compound, ) likely melt at lower temperatures.
Research Findings and Trends
- Reactivity with Ozone : , and 6 show that substituents dramatically affect imidazole reactivity. For example, electron-withdrawing groups (e.g., MeSO₂) may slow ozone-driven degradation compared to unsubstituted imidazole .


- Spectral Characterization : Compounds in and were analyzed via NMR and IR, providing benchmarks for verifying the target compound’s structure .
Biological Activity
5-Bromo-1-methyl-2-(methylsulfonyl)imidazole is a compound of interest due to its diverse biological activities and potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
5-Bromo-1-methyl-2-(methylsulfonyl)imidazole is characterized by its imidazole ring, bromine substituent, and methylsulfonyl group. The presence of the bromine atom makes it susceptible to nucleophilic substitution reactions, which can be exploited in synthetic chemistry to develop derivatives with enhanced biological properties.
The biological activity of 5-Bromo-1-methyl-2-(methylsulfonyl)imidazole is hypothesized to involve several mechanisms:
- Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles, potentially leading to the formation of biologically active derivatives.
- Interaction with Cellular Components : Similar compounds have been shown to interact with DNA, RNA, and proteins, inhibiting cellular growth and inducing apoptosis in cancer cells .
Biological Activity Overview
The compound exhibits a range of biological activities, including:
- Antimicrobial Activity : It has shown potential against various bacterial strains, likely due to its ability to disrupt microbial cellular processes.
- Antitumor Effects : Preliminary studies suggest that it may inhibit the growth of cancer cells through mechanisms similar to those observed in other imidazole derivatives .
- Anti-inflammatory Properties : Some derivatives have demonstrated significant anti-inflammatory effects, indicating potential for treating inflammatory diseases .
Antitumor Activity
A study evaluated the effects of 5-Bromo-1-methyl-2-(methylsulfonyl)imidazole on breast cancer cell lines. The findings indicated that the compound induced morphological changes and enhanced caspase-3 activity, suggesting it promotes apoptosis in MDA-MB-231 cells at concentrations as low as 1 µM .
Antimicrobial Efficacy
Research has highlighted the antimicrobial properties of imidazole derivatives. For instance, compounds similar to 5-Bromo-1-methyl-2-(methylsulfonyl)imidazole exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, demonstrating their potential as antibacterial agents .
Anti-inflammatory Properties
In a comparative study assessing various imidazole derivatives for anti-inflammatory activity, 5-Bromo-1-methyl-2-(methylsulfonyl)imidazole showed promising results. It was found to inhibit cyclooxygenase enzymes (COX), which are crucial in the inflammatory pathway, with IC50 values indicating strong efficacy compared to standard anti-inflammatory drugs .
Data Summary Table
Q & A
Basic: What experimental parameters are critical for optimizing the synthesis yield of 5-Bromo-1-methyl-2-(methylsulfonyl)imidazole?
Methodological Answer:
- Reaction Temperature and Solvent Selection: Higher yields (e.g., 86% in related bromo-imidazole syntheses) are achieved using polar aprotic solvents like DMF or DMSO under reflux conditions .
- Catalyst Optimization: Transition metal catalysts (e.g., Cu or Pd) can enhance halogenation or sulfonylation steps.
- Purification Techniques: Column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization improves purity .
Basic: How should researchers characterize the structural integrity of bromo-imidazole derivatives post-synthesis?
Methodological Answer:
- TLC Monitoring: Use silica gel plates with appropriate Rf values (e.g., 0.65–0.83 for similar compounds) to track reaction progress .
- Spectroscopic Validation:
- Melting Point Consistency: Compare observed values (e.g., 252–257°C) to literature data to assess purity .
Advanced: How can computational methods predict the reactivity of 5-Bromo-1-methyl-2-(methylsulfonyl)imidazole in novel reactions?
Methodological Answer:
- Quantum Chemical Calculations: Use density functional theory (DFT) to model reaction pathways and transition states .
- Reaction Path Search Tools: Software like GRRM or Gaussian identifies low-energy intermediates and byproducts .
- Docking Simulations: Predict binding affinities for biological targets (e.g., EGFR inhibition) using AutoDock Vina .
Advanced: What experimental design principles are essential for evaluating the cytotoxicity of bromo-imidazole derivatives?
Methodological Answer:
- Cell Line Selection: Use cancer cell lines (e.g., MCF-7 or HeLa) with EGFR overexpression for targeted assays .
- Dose-Response Analysis: Perform MTT assays at varying concentrations (e.g., 1–100 µM) to calculate IC₅₀ values .
- Control Experiments: Include positive controls (e.g., gefitinib for EGFR inhibition) and vehicle controls (DMSO) .
Advanced: How can researchers resolve contradictions between spectroscopic data (e.g., NMR vs. MS) for bromo-imidazoles?
Methodological Answer:
- Cross-Validation: Confirm molecular weight via high-resolution mass spectrometry (HRMS) to rule out isotopic interference .
- X-ray Crystallography: Resolve structural ambiguities (e.g., regiochemistry) using single-crystal diffraction data .
- Computational NMR Prediction: Tools like ACD/Labs or ChemDraw simulate expected spectra for comparison .
Advanced: How can integrated computational-experimental workflows accelerate reaction discovery for bromo-imidazoles?
Methodological Answer:
- Feedback Loops: Combine quantum mechanics/molecular mechanics (QM/MM) simulations with high-throughput screening to prioritize reaction conditions .
- Data-Driven Optimization: Use machine learning (e.g., Python-based libraries) to analyze reaction parameters (e.g., solvent, catalyst) from historical data .
- Automated Lab Platforms: Implement robotic systems for rapid iteration of reaction variables .
Advanced: What methodologies are used to assess the ADMET properties of bromo-imidazole-based drug candidates?
Methodological Answer:
- In Silico ADMET Prediction: Tools like SwissADME or admetSAR evaluate solubility, permeability, and toxicity profiles .
- In Vitro Hepatotoxicity Assays: Use primary hepatocytes or HepG2 cells to measure metabolic stability and CYP450 inhibition .
- Pharmacokinetic Modeling: Apply PBPK models to predict bioavailability and half-life .
Advanced: How do electronic effects of substituents (e.g., methylsulfonyl) influence the reactivity of the imidazole core?
Methodological Answer:
- DFT-Based Charge Analysis: Calculate Mulliken charges or electrostatic potential maps to identify electrophilic/nucleophilic sites .
- Hammett Studies: Correlate substituent σ values with reaction rates (e.g., nucleophilic aromatic substitution) to quantify electronic effects .
- Spectroscopic Probes: Use ¹³C NMR to assess ring current shielding effects from electron-withdrawing groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


